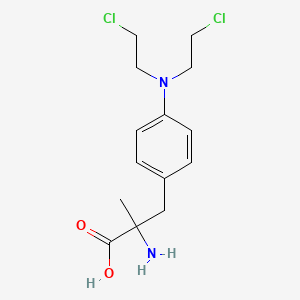![molecular formula C10H19NO6 B13777206 2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)
2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione is a compound with significant industrial and scientific applications. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature. This compound is hygroscopic and can absorb moisture and carbon dioxide from the air. It is miscible with water and alcohol, and soluble in chloroform, benzene, and ether .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by further reaction with ethylene oxide to produce the desired compound . The reaction conditions include maintaining a controlled temperature and pressure to ensure the complete conversion of reactants to the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylene oxide and ammonia are reacted under controlled conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[Bis(2-hydroxyethyl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an additive in the polymerization of nitrile rubber.
Biology: It is used in biochemical assays and as a buffer in various biological experiments.
Medicine: It is used in the formulation of pharmaceuticals and as an emulsifier in topical preparations.
Industry: It is used as a concrete accelerator, an oil emulsifier, and in cyanide-free electroplating.
Wirkmechanismus
The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]ethanol involves its ability to act as a surfactant, lowering the interfacial tension in mixtures and solutions. This property allows it to stabilize emulsions and prevent the separation of components . Additionally, its structure prevents its incorporation into cell membranes, reducing the potential for toxic effects such as anemia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: Similar in structure and used in similar applications, but with different physical properties.
Diethanolamine: Another related compound with similar uses but different reactivity and toxicity profiles.
Monoethanolamine: Used in similar industrial applications but with simpler structure and different reactivity.
Uniqueness
2-[Bis(2-hydroxyethyl)amino]ethanol is unique due to its specific combination of hydroxyl and amino groups, which confer distinct chemical reactivity and physical properties. Its ability to act as a surfactant and its hygroscopic nature make it particularly useful in various industrial and scientific applications .
Eigenschaften
Molekularformel |
C10H19NO6 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione |
InChI |
InChI=1S/C6H15NO3.C4H4O3/c8-4-1-7(2-5-9)3-6-10;5-3-1-2-4(6)7-3/h8-10H,1-6H2;1-2H2 |
InChI-Schlüssel |
CFSHFBHKOKGZLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OC1=O.C(CO)N(CCO)CCO |
Verwandte CAS-Nummern |
67762-80-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


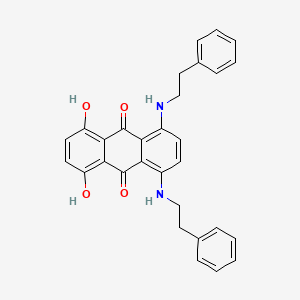

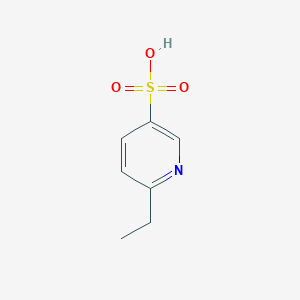

![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
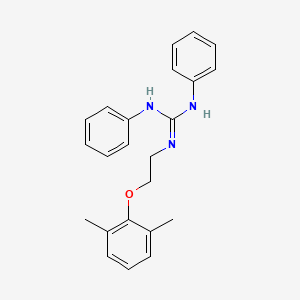
![Ethyl 2-chloro-2-[2-(3-chloro-4-fluorophenyl)-hydrazono]acetate](/img/structure/B13777167.png)

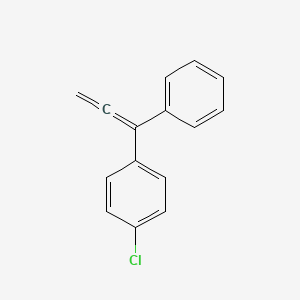
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)

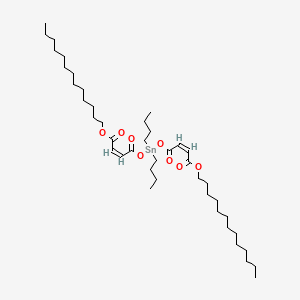
![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
